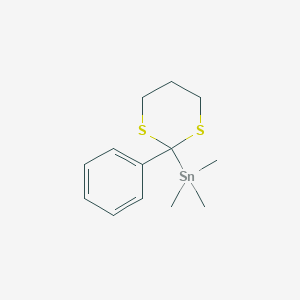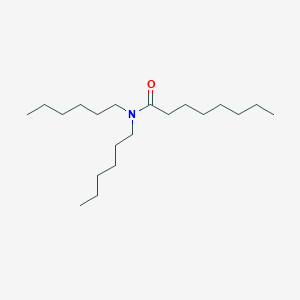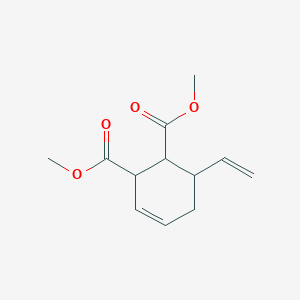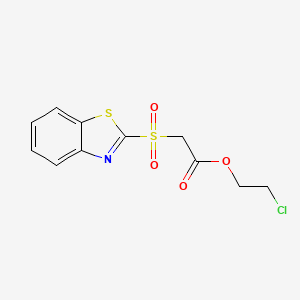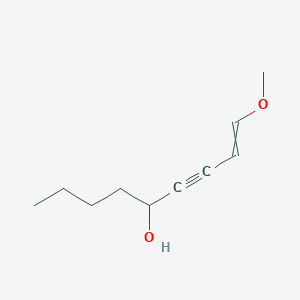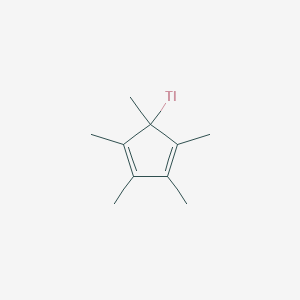
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane is a complex organometallic compound that features a thallium atom bonded to a pentamethylcyclopentadienyl ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane typically involves the reaction of thallium salts with pentamethylcyclopentadienyl anions. One common method involves the use of thallium(I) chloride and sodium pentamethylcyclopentadienide in an inert atmosphere, such as argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity.
化学反应分析
Types of Reactions
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thallium(III) species.
Reduction: Reduction reactions can convert thallium(III) back to thallium(I).
Substitution: Ligand exchange reactions can occur, where the pentamethylcyclopentadienyl ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. These reactions are typically carried out under controlled conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield thallium(III) complexes, while reduction can regenerate the thallium(I) compound.
科学研究应用
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organothallium compounds and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the development of new materials with specific electronic and magnetic properties.
作用机制
The mechanism by which (1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane exerts its effects involves the interaction of the thallium atom with various molecular targets. The pentamethylcyclopentadienyl ligand stabilizes the thallium center, allowing it to participate in various chemical reactions. The pathways involved include electron transfer processes and coordination with other molecules, which can lead to changes in the electronic and structural properties of the compound.
相似化合物的比较
Similar Compounds
- (1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)selanylbenzene
- (methylselanyl)(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)methanone
Uniqueness
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-lambda~1~-thallane is unique due to the presence of the thallium atom, which imparts distinct electronic and structural properties compared to similar compounds containing other metals like selenium. This uniqueness makes it valuable for specific applications in catalysis, material science, and potentially in medical research.
属性
CAS 编号 |
75296-97-8 |
|---|---|
分子式 |
C10H15Tl |
分子量 |
339.61 g/mol |
IUPAC 名称 |
(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)thallium |
InChI |
InChI=1S/C10H15.Tl/c1-6-7(2)9(4)10(5)8(6)3;/h1-5H3; |
InChI 键 |
VKJRREONMKLHFP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(=C1C)C)(C)[Tl])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


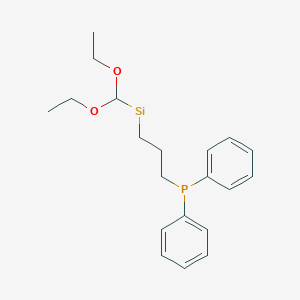
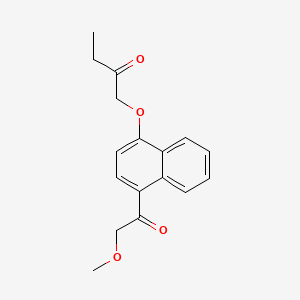
![Benzyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B14451701.png)
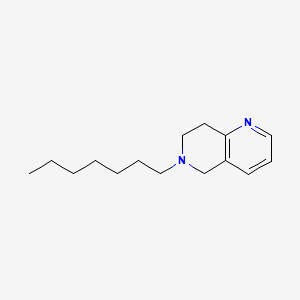
![Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate](/img/structure/B14451712.png)

